

3-Methylcatechol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methylcatechol

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Introduction

3-Methylcatechol, with the systematic IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with a methyl group and two adjacent hydroxyl groups.[2] This white to brownish-grey crystalline solid is a key intermediate in the biodegradation of various aromatic compounds, including toluene and cresols, by microorganisms.[1][3] Its structural motif is also found in some natural products.[2] In the realm of chemical synthesis, **3-Methylcatechol** serves as a versatile building block for the production of pharmaceuticals, antioxidants, and polymers.[4] This technical guide provides an in-depth overview of its chemical structure, formula, physicochemical properties, synthesis protocols, and its role in metabolic pathways.

Chemical Structure and Formula

The chemical structure of **3-Methylcatechol** consists of a benzene ring with a methyl group at position 3 and hydroxyl groups at positions 1 and 2.

- Chemical Formula: $C_7H_8O_2$ [2][5]
- IUPAC Name: 3-methylbenzene-1,2-diol[6][2]
- CAS Number: 488-17-5[2]

- Synonyms: 2,3-Dihydroxytoluene, 3-Methyl-1,2-benzenediol, 3-Methylpyrocatechol[7]

Physicochemical Properties

A summary of the key quantitative data for **3-Methylcatechol** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	124.14 g/mol	[6]
Melting Point	65-68 °C	
Boiling Point	241 °C	[6]
Water Solubility	Soluble	[1]
pKa (Strongest Acidic)	9.59	[1]
LogP	1.03	[1]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **3-Methylcatechol**, providing a foundation for laboratory applications.

Synthesis of 3-Methylcatechol from 2-Methoxy-6-methylphenol

This protocol describes the demethylation of 2-methoxy-6-methylphenol to yield **3-Methylcatechol**.

Materials:

- 2-methoxy-6-methylphenol
- 48% aqueous hydrobromic acid
- 250 ml flask

Procedure:

- Add 5.0 g (36.2 mmol) of 2-methoxy-6-methylphenol to a 250 ml flask.
- Add 40 ml of 48% aqueous hydrobromic acid to the flask.
- Heat the mixture to 85-90 °C.
- Maintain the temperature and stir the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Analysis of 3-Methylcatechol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **3-Methylcatechol** using GC-MS. For enhanced volatility, derivatization with a silylating agent is often employed.[\[8\]](#)[\[9\]](#)

Materials:

- **3-Methylcatechol** sample
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA-TMCS)[\[8\]](#)[\[9\]](#)
- Solvent (e.g., chloroform)[\[8\]](#)
- GC-MS instrument with a suitable capillary column (e.g., HP-5ms)[\[10\]](#)

Procedure:

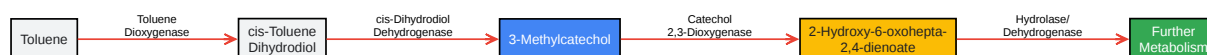
- Sample Preparation and Derivatization:
 - Dissolve a known amount of the **3-Methylcatechol** sample in a suitable solvent.

- Add the silylating agent (e.g., BSTFA-TMCS) to the sample solution.[8][9]
- Heat the mixture if necessary to facilitate the derivatization reaction, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl groups.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Set the GC oven temperature program to achieve separation of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.
 - The carrier gas is typically helium.[9]
 - The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.
- Data Analysis:
 - Identify the peak corresponding to the derivatized **3-Methylcatechol** based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the silylated derivative.

Metabolic Pathway: Meta-Cleavage of 3-Methylcatechol

3-Methylcatechol is a key intermediate in the microbial degradation of aromatic compounds. One of the primary catabolic routes is the meta-cleavage pathway, which is initiated by the enzymatic ring opening of the catechol nucleus.[11][12] This pathway is particularly important for the breakdown of substituted catechols.[12] The following diagram illustrates the initial steps of the meta-cleavage pathway for **3-Methylcatechol**.

Meta-Cleavage Pathway of 3-Methylcatechol



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Caption: Microbial degradation of toluene to **3-Methylcatechol** and its subsequent meta-cleavage.

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References

- 1. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in *Pseudomonas putida* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylcatechol - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylcatechol(488-17-5) ¹H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. ijern.com [ijern.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
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